3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline
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Overview
Description
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H13BrClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 7-chloroquinoline with piperazine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with considerations for environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent and its activity against various bacterial strains.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: Similar structure but lacks the bromine atom.
7-Methoxy-4-(piperazin-1-yl)quinoline: Contains a methoxy group instead of a bromine atom.
6-Bromo-4-(piperazin-1-yl)quinoline: Bromine atom is positioned differently on the quinoline ring.
Uniqueness
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile compound in various applications .
Properties
CAS No. |
927801-09-0 |
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Molecular Formula |
C13H13BrClN3 |
Molecular Weight |
326.62 g/mol |
IUPAC Name |
3-bromo-7-chloro-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13BrClN3/c14-11-8-17-12-7-9(15)1-2-10(12)13(11)18-5-3-16-4-6-18/h1-2,7-8,16H,3-6H2 |
InChI Key |
AQBYHSYPQIEKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Br)Cl |
Origin of Product |
United States |
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